molecular formula C15H22N2 B1610094 (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine CAS No. 867324-10-5

(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1610094
CAS No.: 867324-10-5
M. Wt: 230.35 g/mol
InChI Key: ODYLTZRECSDWCJ-LSDHHAIUSA-N
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Description

(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine: is a bicyclic nitrogen-containing compound It features a pyrrolo[2,3-c]pyridine core, which is a fused ring system combining a pyridine and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine typically begins with commercially available starting materials such as pyridine derivatives and phenethylamine.

    Cyclization Reaction: A common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a pyridine derivative with phenethylamine in the presence of a cyclizing agent like trifluoroacetic acid can yield the desired bicyclic structure.

    Hydrogenation: The intermediate product may undergo hydrogenation to saturate the rings, forming the octahydro structure. This step often requires a hydrogenation catalyst such as palladium on carbon under a hydrogen atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, improving yield and purity. The use of automated systems for reagent addition and product separation further enhances efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can further saturate the bicyclic ring system or reduce any functional groups present on the phenethyl moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation Products: Phenethyl ketones or aldehydes.

    Reduction Products: Fully saturated bicyclic structures.

    Substitution Products: Halogenated derivatives or other substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel heterocyclic compounds.

Biology

The compound’s potential biological activity is of interest in drug discovery. It can serve as a scaffold for designing molecules with specific biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activity against various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine exerts its effects depends on its specific derivatives and their targets. Generally, the compound can interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidines: These compounds share a similar bicyclic structure but with a pyrimidine ring instead of a pyridine ring.

    Indolizidines: Another class of bicyclic nitrogen-containing compounds with different ring fusion patterns.

Uniqueness

(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific ring fusion and the presence of the phenethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3aS,7aS)-6-(2-phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-4-13(5-3-1)7-10-17-11-8-14-6-9-16-15(14)12-17/h1-5,14-16H,6-12H2/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYLTZRECSDWCJ-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CCN(C2)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2[C@@H]1CCN(C2)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474287
Record name (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867324-10-5
Record name (3aS,7aS)-Octahydro-6-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867324-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 3
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 4
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 5
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 6
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine

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